molecular formula C29H40O7 B14437893 Desonide pivalate CAS No. 78806-68-5

Desonide pivalate

Cat. No.: B14437893
CAS No.: 78806-68-5
M. Wt: 500.6 g/mol
InChI Key: FAPMGCFSVXGXMO-FHKBAQRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desonide Pivalate is a synthetic corticosteroid ester provided for research purposes. It is derived from Desonide, a non-fluorinated corticosteroid known for its anti-inflammatory and antipruritic (anti-itch) properties . The pivalate moiety may influence the compound's solubility, stability, and pharmacokinetic profile, making it a subject of interest for pharmaceutical and dermatological research. The mechanism of action for corticosteroids like Desonide is understood to involve binding to cytosolic glucocorticoid receptors . The resulting complex translocates to the cell nucleus, where it modulates gene transcription . This process includes the induction of phospholipase A2 inhibitory proteins, often called lipocortins, which are thought to control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid . This multifaceted mechanism gives compounds in this class anti-inflammatory, vasoconstrictive, and immunosuppressive properties . Researchers may value this compound for investigating these pathways in vitro or in model systems. Its specific research applications could include studies focused on dermal pharmacology, the development of novel topical formulations, and the exploration of corticosteroid metabolism and receptor interactions. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78806-68-5

Molecular Formula

C29H40O7

Molecular Weight

500.6 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C29H40O7/c1-25(2,3)24(33)34-15-21(32)29-22(35-26(4,5)36-29)13-19-18-9-8-16-12-17(30)10-11-27(16,6)23(18)20(31)14-28(19,29)7/h10-12,18-20,22-23,31H,8-9,13-15H2,1-7H3/t18-,19-,20-,22+,23+,27-,28-,29+/m0/s1

InChI Key

FAPMGCFSVXGXMO-FHKBAQRKSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C(C)(C)C)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C(C)(C)C)C)O)C)C

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Desonide Pivalate

Glucocorticoid Receptor Interactions

The anti-inflammatory actions of Desonide (B1670306) pivalate (B1233124) are mediated through its interaction with glucocorticoid receptors (GR). medchemexpress.commedchemexpress.com These receptors are part of the steroid/thyroid superfamily of receptors and function as ligand-dependent transcription factors.

In its inactive state, the glucocorticoid receptor resides in the cytoplasm of the cell as part of a multi-protein complex that includes heat shock proteins. plasticsurgerykey.com Desonide, being a lipophilic molecule, can diffuse across the cell membrane to bind to these cytosolic glucocorticoid receptors. drugbank.comwikipedia.org This binding event triggers a conformational change in the receptor protein.

Upon binding to Desonide, the glucocorticoid receptor undergoes a transformational process. This change in conformation exposes a nuclear translocation signal on the receptor. This signal facilitates the active transport of the Desonide-receptor complex from the cytoplasm into the cell nucleus. patsnap.complasticsurgerykey.compatsnap.com

Once inside the nucleus, the Desonide-receptor complex dimerizes, forming a homodimer. plasticsurgerykey.com This dimer then binds to specific DNA sequences known as glucocorticoid response elements (GREs). drugbank.compatsnap.com GREs are located in the promoter regions of target genes, and the binding of the receptor complex to these elements allows for the regulation of gene transcription. plasticsurgerykey.com

Transcriptional Modulation of Inflammatory Pathways

The binding of the Desonide-receptor complex to GREs directly influences the transcription of various genes involved in the inflammatory cascade. patsnap.com This modulation occurs through two primary mechanisms: the suppression of pro-inflammatory gene expression and the induction of anti-inflammatory protein synthesis.

A key anti-inflammatory effect of Desonide pivalate is its ability to repress the transcription of pro-inflammatory genes. drugbank.compatsnap.com The activated glucocorticoid receptor complex can interfere with the activity of other transcription factors, such as nuclear factor-κB (NF-κB) and activator protein 1 (AP-1), which are crucial for the expression of pro-inflammatory cytokines, adhesion molecules, and inflammatory enzymes. plasticsurgerykey.comtermedia.plwikidoc.org By inhibiting these factors, Desonide effectively reduces the production of inflammatory mediators. patsnap.compatsnap.com

In addition to suppressing inflammatory gene expression, the Desonide-receptor complex also up-regulates the expression of genes that have anti-inflammatory properties. patsnap.comwikidoc.org A primary example is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. drugbank.compediatriconcall.comnih.gov Lipocortins play a crucial role in controlling the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. drugbank.compediatriconcall.comnih.gov

Table 1: Key Molecular Interactions of this compound

Step Location Interacting Molecules Outcome
Binding Cytoplasm Desonide, Cytosolic Glucocorticoid Receptor Formation of Desonide-receptor complex
Translocation Cytoplasm to Nucleus Desonide-receptor complex Movement of the complex into the nucleus
Dimerization Nucleus Two Desonide-receptor complexes Formation of a homodimer
DNA Binding Nucleus Desonide-receptor homodimer, Glucocorticoid Response Elements (GREs) Interaction with specific DNA sequences
Transcriptional Repression Nucleus Desonide-receptor complex, Pro-inflammatory transcription factors (e.g., NF-κB) Decreased synthesis of pro-inflammatory proteins
Transcriptional Activation Nucleus Desonide-receptor complex, Anti-inflammatory gene promoters Increased synthesis of anti-inflammatory proteins (e.g., Lipocortins)

Phospholipase A2 Inhibition and Arachidonic Acid Cascade

A cornerstone of this compound's anti-inflammatory action is its ability to interfere with the arachidonic acid cascade, a critical pathway in the generation of potent inflammatory mediators. drugbank.compediatriconcall.comnih.gov This interference is primarily mediated through the inhibition of the enzyme phospholipase A2. pediatriconcall.comnih.govdrugs.com

Role of Lipocortin Induction

This compound, like other corticosteroids, is believed to induce the synthesis of a class of proteins known as lipocortins (also referred to as annexins). wikipedia.orgdrugbank.compediatriconcall.comnih.gov These proteins act as endogenous inhibitors of phospholipase A2. drugbank.compediatriconcall.comnih.gov By increasing the production of lipocortins, this compound effectively suppresses the activity of phospholipase A2. wikipedia.orgpediatriconcall.comnih.gov This inhibitory action prevents the release of arachidonic acid from the cell membrane phospholipids, a crucial initial step in the inflammatory cascade. drugbank.compediatriconcall.comnih.govdrugs.com

Regulation of Prostaglandin and Leukotriene Biosynthesis

Arachidonic acid serves as the common precursor for the biosynthesis of two major classes of inflammatory mediators: prostaglandins and leukotrienes. drugbank.compediatriconcall.comnih.govtg.org.au By inhibiting the release of arachidonic acid, this compound effectively curtails the production of both prostaglandins and leukotrienes. drugbank.compediatriconcall.comnih.gov Prostaglandins are synthesized via the cyclooxygenase (COX) pathway, while leukotrienes are produced through the 5-lipoxygenase (5-LO) pathway. tg.org.aunih.govnih.gov The reduction in the availability of their common substrate, arachidonic acid, leads to a broad-spectrum anti-inflammatory effect. drugbank.compediatriconcall.comnih.gov

Table 1: Key Molecules in the Arachidonic Acid Cascade Affected by this compound

Molecule Role in Inflammation Effect of this compound
Phospholipase A2 Releases arachidonic acid from cell membranes. pediatriconcall.comnih.govdrugs.com Inhibited via induction of lipocortins. wikipedia.orgdrugbank.compediatriconcall.comnih.gov
Arachidonic Acid Precursor to prostaglandins and leukotrienes. drugbank.compediatriconcall.comnih.govtg.org.au Synthesis is reduced. drugbank.compediatriconcall.comnih.gov
Prostaglandins Mediate vasodilation, pain, and fever. drugbank.comnih.gov Biosynthesis is downregulated. drugbank.compediatriconcall.comnih.gov

Vasoconstrictive and Immunomodulatory Actions

Beyond its impact on the arachidonic acid pathway, this compound also demonstrates significant vasoconstrictive and immunomodulatory effects that contribute to its therapeutic efficacy. ontosight.aipatsnap.com

Cellular and Molecular Basis of Vasoconstriction

This compound induces vasoconstriction, which is the narrowing of blood vessels. patsnap.com This action helps to reduce blood flow to the affected area, thereby minimizing redness and swelling associated with inflammatory skin conditions. patsnap.com The precise molecular mechanisms underlying this effect are complex but are a recognized property of topical corticosteroids. wikipedia.orgpatsnap.com By constricting the local vasculature, the delivery of inflammatory cells and mediators to the site of inflammation is diminished. patsnap.com

Modulation of Immune Cell Function and Proliferation (e.g., T-lymphocytes, macrophages)

This compound possesses immunosuppressive properties, modulating the function and proliferation of key immune cells such as T-lymphocytes and macrophages. patsnap.com It can suppress the production of pro-inflammatory cytokines, which are signaling proteins that promote inflammation. patsnap.com This modulation of the immune response helps to control immune-mediated skin disorders. patsnap.com By inhibiting the activity of immune cells like T-lymphocytes and macrophages, this compound further dampens the inflammatory process. patsnap.com The interaction between macrophages and T-cells is a critical aspect of the immune response, and corticosteroids can disrupt this communication, leading to reduced inflammation. nih.govnih.gov

Exploration of Non-Canonical Molecular Targets

Interactions with Mutant Huntingtin Protein (mHTT)

Beyond its classical corticosteroid activity, research has uncovered a distinct mechanism of action for desonide involving a direct interaction with the mutant huntingtin protein (mHTT), the pathogenic protein responsible for Huntington's disease (HD). medchemexpress.commedchemexpress.comnih.gov This interaction is independent of its effects on the glucocorticoid receptor (GR). nih.gov Studies demonstrated that other GR agonists did not lower mHTT levels, and the mHTT-lowering effect of desonide persisted even when the GR was knocked down. nih.gov

The interaction with mHTT is specific and allele-selective, meaning desonide preferentially binds to and affects the mutant form of the huntingtin protein over the wild-type (wtHTT) version. nih.gov The primary consequence of this binding is the reduction of mHTT levels within the cell. medchemexpress.comnih.gov This is not achieved by inhibiting gene expression but by reducing the stability of the mHTT protein itself, promoting its clearance. nih.gov

Mechanistic studies revealed that desonide enhances the polyubiquitination of mHTT. nih.gov This process involves tagging the protein with ubiquitin molecules, which marks it for degradation by the cell's proteasome. Experiments confirmed that the mHTT-lowering effect was blocked by a proteasome inhibitor (MG132) but not by an autophagy inhibitor (chloroquine), pinpointing the proteasomal degradation pathway as the key mechanism. nih.gov

Further investigation identified the specific site of this enhanced ubiquitination at the lysine (B10760008) residue at position 6 (K6) of the mHTT protein. nih.govnih.gov The ability of desonide to lower mHTT levels and suppress its cytotoxicity was abolished when this K6 residue was mutated (K6R). nih.gov By promoting the degradation of toxic mHTT, desonide was shown to significantly inhibit mHTT-induced cytotoxicity, reduce apoptotic signals, and improve cell survival in various HD research models. medchemexpress.comnih.gov

Interactive Data Table: Summary of Desonide's Effects on mHTT

Experimental ConditionObservationMechanistic ImplicationReference
Treatment with DesonideDose-dependent reduction in mHTT protein levels; no significant change in wtHTT levels.Allele-selective lowering of mutant huntingtin. nih.gov
Desonide + Proteasome Inhibitor (MG132)The mHTT-lowering effect of desonide is blocked.The reduction of mHTT by desonide occurs via proteasomal degradation. nih.gov
Desonide + Autophagy Inhibitor (Chloroquine)The mHTT-lowering effect of desonide is maintained.The degradation pathway is independent of autophagy. nih.gov
Desonide TreatmentIncreased polyubiquitination of mHTT, but not wtHTT.Desonide selectively enhances the ubiquitination of the mutant protein. nih.gov
Desonide + mHTT with K6R MutationDesonide fails to lower mHTT levels or suppress cytotoxicity.The lysine at position 6 (K6) is critical for desonide's mechanism of action. nih.gov
Desonide + Glucocorticoid Receptor (GR) KnockdownDesonide continues to lower mHTT levels.The mechanism is independent of the glucocorticoid receptor pathway. nih.gov

Synthetic Methodologies and Advanced Chemical Synthesis of Desonide Pivalate

Chemoenzymatic and Stereoselective Synthesis Routes

The construction of the complex steroidal backbone of Desonide (B1670306) Pivalate (B1233124) and the introduction of its specific functional groups necessitate highly controlled synthetic methods. Stereoselectivity is paramount to ensure the desired biological activity.

Multi-Step Synthesis Pathways from Steroid Precursors

The synthesis of Desonide Pivalate originates from readily available steroid precursors. A common pathway involves the initial synthesis of Desonide, which is subsequently esterified.

One documented industrial method for Desonide (also known as 16α-Hydroxyprednisolone Acetonide) starts with 16α-hydroxyprednisolone. lookchem.com The process involves reacting 11β,16α,17α,21-tetrahydroxy-1,4-pregnadiene-3,20-dione with acetone (B3395972) in the presence of an acid catalyst, such as hydrochloric acid. lookchem.com This reaction forms the 16,17-acetonide cyclic ketal characteristic of Desonide.

A more complex, multi-step synthesis has been developed starting from Prednisone (B1679067) Acetate (B1210297), which is presented as a cleaner, higher-yield alternative to routes that begin with 16-hydroxy prednisolone. google.com This pathway involves a sequence of reactions including elimination, oxidation, condensation, reduction, and hydrolysis to build the required functionality on the steroid core before the final ketalization to yield Desonide. google.com

The final conversion to this compound is achieved through esterification of the 21-hydroxyl group of Desonide. This is a selective pivaloylation reaction. mpi-cbg.dewhiterose.ac.uk The reaction can be accomplished using pivaloyl chloride or pivaloic anhydride (B1165640) in the presence of a suitable catalyst or base. nih.gov The stereoselective nature of this step is crucial, targeting the primary hydroxyl group at the C-21 position without affecting other reactive sites on the steroid molecule. mpi-cbg.de

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield, minimizing impurities, and ensuring economic viability in pharmaceutical manufacturing. core.ac.uk For steroid synthesis, including that of this compound, key parameters for optimization include the choice of catalysts, solvents, reaction temperature, and reaction time.

For instance, the synthesis of Desonide from Prednisone Acetate was optimized to achieve a yield of over 60%, a significant improvement over previous methods that reported yields around 30%. google.com The choice of solvent can dramatically influence reaction efficiency. In steroid esterifications, solvents are selected based on factors like boiling point and ability to remove water azeotropically, with mesitylene (B46885) showing excellent results in some cases. organic-chemistry.org The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), is also essential for process optimization, allowing for the accurate quantification of the main product and any byproducts, which aids in refining reaction parameters. researchgate.net

The table below illustrates typical variables optimized in steroid synthesis reactions.

ParameterVariableExample/RationaleSource
Catalyst Type and LoadingFerric chloride (FeCl₃·6H₂O) was found to be a versatile catalyst for steroid esterification. A substrate-to-catalyst ratio of 100:1 provided satisfactory yields. organic-chemistry.org
Solvent Polarity and Boiling PointIn a study on steroid esterification, mesitylene was the optimal solvent due to its high boiling point, leading to higher yields compared to toluene (B28343) or xylene. organic-chemistry.org
Acylating Agent ReactivityPivaloyl chloride or pivaloic anhydride can be used for pivaloylation reactions. The choice depends on desired reactivity and reaction conditions. nih.gov
Temperature Reaction Rate vs. StabilityFor the synthesis of Desonide, the reaction of 16α-hydroxyprednisolone in acetone with an acid catalyst is initially boiled and then left at room temperature for an extended period to ensure completion. lookchem.com
Reaction Time Conversion vs. DegradationIn the synthesis of cholesteryl stearate, the yield increased from 89% at 12 hours to 100% at 24 hours. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. ingentaconnect.comresearchgate.net This involves designing processes that minimize waste, avoid hazardous substances, and improve energy efficiency.

Solvent Recovery and Reusability Strategies

Solvents constitute a major portion of waste in pharmaceutical manufacturing. mpi-cbg.deethernet.edu.et Implementing solvent recovery and reuse is a key green chemistry strategy. In a patented "green" synthesis method for Desonide, it is explicitly stated that all solvents used in the process were recovered. google.com This approach not only reduces waste but also significantly lowers the cost of raw materials. environmentclearance.nic.in The recovery process typically involves distillation techniques to separate and purify the solvent from the reaction mixture, allowing it to be reused in subsequent batches. mpi-cbg.de

Catalysis without Heavy Metal Participation

Many traditional chemical reactions, including esterifications, rely on heavy metal catalysts, which can be toxic and difficult to remove from the final product. A significant advancement in the green synthesis of Desonide is the development of a route that involves no heavy metal participation. google.com For the final esterification step to produce this compound, metal-free catalytic systems represent a promising green alternative. For example, tetramethylammonium (B1211777) methyl carbonate (TMC) has been developed as a versatile, metal-free catalyst for trans-esterification reactions. eurekalert.orgthechemicalengineer.com Such catalysts avoid the issues of metal contamination and the tendency of some substrates to deactivate metal catalysts through chelation. thechemicalengineer.com This contrasts with other methods for steroid esterification that have employed metal catalysts like ferric chloride. organic-chemistry.org

Control of Impurities and Byproducts in Synthesis

Ensuring the purity of the final active pharmaceutical ingredient (API) is a regulatory requirement and is critical for safety and efficacy. Impurities in this compound can originate from starting materials, intermediates, byproducts of side reactions, or degradation of the product. google.com

The synthesis route itself is a major determinant of the impurity profile. For example, one patented method for Desonide synthesis was developed specifically to avoid a longer, more complex route that generated significant pollution and offered low yields, thereby improving the purity of the final product. google.com Common process-related impurities and degradation products must be identified, characterized, and controlled within strict limits.

One of the major degradation products of Desonide is the corresponding C-17 carboxylic acid, formed by the oxidative cleavage of the α-ketol group. researchgate.net Other potential impurities are also monitored. pharmaffiliates.com The control of these impurities is achieved through careful optimization of the synthesis and purification steps, and is verified using validated analytical methods like HPLC. researchgate.net

Below is a table of known impurities and related substances for Desonide.

Compound NameMolecular FormulaNoteSource
DesonideC₂₄H₃₂O₆Active Pharmaceutical Ingredient nih.gov
Desglycolaldehyde DesonideC₂₂H₃₀O₄Process Impurity/Degradant pharmaffiliates.com
Desonide-21-aldehyde HydrateC₂₄H₃₂O₇Process Impurity/Degradant pharmaffiliates.com
C-17 Carboxylic Acid of DesonideC₂₂H₂₈O₆Degradation Product researchgate.net
Prednisone AcetateC₂₃H₂₈O₆Starting Material in some syntheses google.com
16α-hydroxyprednisoloneC₂₁H₂₈O₆Key Intermediate lookchem.com

Process-Related Impurity Profiling

The synthesis of this compound, a corticosteroid ester, involves multi-step chemical reactions that can introduce various process-related impurities. These impurities can arise from starting materials, intermediates, reagents, solvents, or by-products from unintended side reactions. Comprehensive impurity profiling is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for detecting and quantifying these impurities. nih.gov

Process-related impurities in corticosteroids similar to this compound often stem from the complexities of steroid chemistry. The synthesis of pivalate esters, for instance, can be achieved by reacting the parent corticosteroid with pivaloyl chloride. google.com Another general method involves the reaction of a 21-methane sulfonate ester of the steroid with sodium pivalate in a polar organic solvent like dimethylformamide. google.com Impurities can be introduced from the reagents themselves or from incomplete reactions, leading to the presence of starting materials or intermediates in the final product. googleapis.com

A significant process-related impurity for many corticosteroids is the corresponding 21-aldehyde derivative, which forms through oxidation. google.com Desonide is recognized as an air-sensitive steroid, and exposure to oxygen during manufacturing steps—such as filtration, drying, and packaging—can lead to the formation of this 21-dehydro impurity. google.com Due to the structural similarity between the aldehyde impurity and the parent steroid, its removal by conventional purification methods is challenging. google.com

While specific impurity profiles for this compound are not extensively detailed in publicly available literature, analysis of related pivalate corticosteroids, such as Clocortolone Pivalate, provides insight into potential impurities. For Clocortolone Pivalate, impurities have been identified that involve variations in the steroid's core structure, such as isomers or di-pivalate derivatives formed during synthesis. nih.gov

Based on general corticosteroid synthesis and degradation pathways, the following table outlines potential process-related impurities for this compound.

Potential Impurity Name Type Likely Origin
DesonideStarting MaterialIncomplete esterification reaction.
Desonide-21-aldehydeOxidation ProductOxidation of the 21-hydroxyl group of Desonide during synthesis or handling. google.com
Over-alkylated derivativesBy-productReaction at other hydroxyl groups on the steroid nucleus.
Reagents/CatalystsContaminantResidual amounts of reagents like pivaloyl chloride or catalysts used in the synthesis. google.com
SolventsContaminantTrapped organic solvents from reaction or purification steps. googleapis.com

Advanced Purification Techniques and Crystalline Form Generation

The purification of this compound to meet stringent pharmaceutical standards requires advanced techniques capable of removing closely related impurities. The final physical form, particularly its crystallinity and potential polymorphism, is a critical quality attribute.

Advanced Purification Techniques

Standard crystallization is a fundamental purification step. However, for challenging impurities like the 21-aldehyde derivative common in air-sensitive steroids, more advanced methods are employed. One such technique involves the selective removal of the aldehyde by forming an adduct. google.com In this process, a scavenger molecule, such as an amino acid like L-cysteine, is added to a solution of the crude steroid. google.com The scavenger selectively reacts with the aldehyde impurity to form an adduct, which remains in the solution while the purified steroid is crystallized out, often by the addition of an anti-solvent like water. google.com For example, in a similar steroid, Budesonide (B1683875), this method reduced the 21-dehydro derivative from 0.36% to 0.03%. google.com

Chromatographic methods are also central to both the analysis and purification of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for separating Desonide from its impurities. Methods have been developed using octadecylsilane (B103800) (C18) bonded silica (B1680970) columns with a mobile phase gradient, for instance, of acetonitrile (B52724) and water, to achieve effective separation. google.com

Semi-preparative HPLC can be used to isolate specific impurities for characterization or to produce highly pure reference standards. nih.gov

Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (MS) represents a state-of-the-art technique for identifying and characterizing degradation impurities in formulated products like Desonide cream, resolving issues of incompatibility between non-volatile mobile phases and MS detection. researchgate.netnih.gov

The table below summarizes advanced purification methods applicable to this compound.

Technique Principle Application
Adduct-forming CrystallizationSelective reaction of an aldehyde impurity with a scavenger (e.g., L-cysteine), followed by crystallization of the pure product. google.comRemoval of stubborn 21-aldehyde oxidation impurities. google.com
Semi-Preparative HPLCChromatographic separation on a larger scale than analytical HPLC to isolate and collect pure fractions of the compound. nih.govIsolation of specific impurities for structural elucidation; production of high-purity material.
CrystallizationPrecipitation of a solid crystalline material from a solution to separate it from soluble impurities. googleapis.comepo.orgFinal purification step to obtain the API in its solid form.

Crystalline Form Generation

The solid-state properties of an API, including its crystalline form, are critical for its stability and manufacturability. The ability of a compound to exist in two or more crystalline forms is known as polymorphism. google.com Different polymorphs can exhibit different physical properties. While polymorphism is a known phenomenon for corticosteroids, specific studies detailing the polymorphic forms of this compound are not widely available in the surveyed literature.

The generation of the desired crystalline form is typically achieved through controlled crystallization. This process involves dissolving the purified this compound in a suitable solvent system and then inducing precipitation by changing conditions such as temperature (cooling), solvent composition (adding an anti-solvent), or concentration (evaporation). google.com For instance, a common procedure for related steroids involves dissolving the compound in an alcohol like methanol (B129727) and then inducing crystallization by adding water as an anti-solvent and cooling the mixture. google.com The choice of solvents and the control of crystallization parameters are key to obtaining a consistent and stable crystalline form.

Structure Activity Relationship Sar and Molecular Design of Desonide Pivalate Analogues

Influence of the Pivalate (B1233124) Ester Moiety on Receptor Binding and Pharmacological Activity

The esterification of a corticosteroid at the C21-hydroxyl group with pivalic acid to form a pivalate ester, as seen in desonide (B1670306) pivalate, significantly influences its physicochemical properties and, consequently, its pharmacological activity. This modification is a key aspect of the prodrug approach, designed to enhance the therapeutic index of the parent compound. The pivalate moiety, a bulky and lipophilic group, increases the molecule's affinity for lipids, which can facilitate its penetration through biological membranes like the skin.

Upon administration, the pivalate ester is hydrolyzed by esterase enzymes in the skin to release the active corticosteroid, desonide. This localized bioactivation concentrates the anti-inflammatory effect at the target site. drugbank.com The rate and extent of this conversion are critical determinants of the drug's potency and duration of action. For instance, the pivalate ester of flumethasone (B526066) is noted to concentrate its anti-inflammatory action at the site of application, leading to a prompt therapeutic response. drugbank.com Similarly, the development of fluocortolone (B1672899) pivalate from its parent compound, fluocortolone, resulted in superior topical bioavailability and enhanced therapeutic outcomes due to the pivalate ester.

The presence of the pivalate ester at the C21 position fundamentally alters the molecule's solubility and lipophilicity profile. While the parent corticosteroid may have moderate water solubility, the pivalate derivative exhibits increased lipophilicity, which affects its distribution in tissues. This enhanced lipophilicity is a common strategy in corticosteroid design to improve percutaneous absorption and potency. researchgate.net The binding affinity of the corticosteroid to the glucocorticoid receptor (GR) is a primary determinant of its anti-inflammatory and immunosuppressive effects. ontosight.ai The steroid-receptor complex translocates to the nucleus, where it modulates the expression of genes involved in inflammatory responses. Studies on dexamethasone (B1670325) pivalate indicate that it maintains a significant binding affinity for the GR, comparable to other corticosteroids like cortisol and tixocortol (B133387) pivalate.

Comparative Analysis of Non-Halogenated versus Halogenated Corticosteroid Structures

Desonide is a non-halogenated corticosteroid. The introduction of halogen atoms, typically fluorine or chlorine, into the corticosteroid nucleus is a common strategy to enhance potency. researchgate.netijdvl.com However, this modification can also increase the risk of adverse effects. nih.govnih.gov The position and nature of the halogen atom, rather than its mere presence, are critical in determining the potency and toxicity profile of a corticosteroid. nih.gov

Key Differences:

Potency: Halogenation, particularly at the C6 and/or C9 positions, generally increases the anti-inflammatory potency of a corticosteroid. researchgate.netijdvl.com For example, a study comparing clobetasone (B1204786) butyrate (B1204436) (halogenated) with hydrocortisone (B1673445) butyrate (non-halogenated) found the halogenated steroid to be significantly more effective in treating psoriasis. nih.gov

Side Effects: Halogenated corticosteroids are often associated with a higher risk of local and systemic side effects. nih.govnih.gov However, modern non-halogenated corticosteroids with modifications like double esters have been developed to provide high potency with an improved risk-benefit ratio. ijdvl.com

Biotransformation: The introduction of a halogen can reduce the rate of oxidative biotransformation, potentially leading to a longer duration of action but also increased systemic exposure. medicaljournalssweden.se Non-halogenated steroids like budesonide (B1683875) are often biotransformed more rapidly. medicaljournalssweden.se

Allergenicity: Non-fluorinated corticosteroids have been associated with a higher prevalence of contact allergy compared to their fluorinated counterparts, as halogenation can stabilize the molecule and make it less susceptible to degradation and sensitization. ijdvl.com

It is important to note that a direct comparison of potency based solely on halogenation can be misleading. Other structural modifications, such as esterification at the C17 and C21 positions, significantly impact a corticosteroid's potency. hmpgloballearningnetwork.com For instance, budesonide, a non-halogenated steroid, has demonstrated very high topical potency, indicating that halogen substitution is not essential for high activity if optimal substitutions are made elsewhere in the molecule. medicaljournalssweden.se

Key Structural Determinants for Glucocorticoid Receptor Agonism

Importance of Specific Ring Structures and Functional Groups for Activity

The biological activity of glucocorticoids is intrinsically linked to their specific chemical structure. The fundamental framework of all corticosteroids is the cyclopentanophenanthrene nucleus, which consists of four fused rings (A, B, C, and D). ontosight.aihmpgloballearningnetwork.comacs.org Various functional groups attached to this core structure are crucial for glucocorticoid receptor (GR) binding and subsequent agonistic activity. acs.orgnih.gov

Key structural features essential for glucocorticoid activity include:

A double bond between carbons 4 and 5 (Δ4) in the A ring. ijdvl.com

A ketone group at the C3 position in the A ring. ijdvl.com

A hydroxyl (OH) group at the C11 position in the C ring. ijdvl.com The substitution of a keto group at C11 with a hydroxyl group, as seen in the conversion of prednisone (B1679067) to prednisolone, enhances the molecule's ability to cross cellular membranes, thereby increasing its bioavailability. nih.gov

A C17 side chain, which is critical for the glucocorticoid effect. ijdvl.com

Modifications to this basic structure can significantly alter potency and activity. For example:

The introduction of a double bond at the C1-C2 position in the A ring, as seen in prednisolone, enhances glucocorticoid activity and reduces the rate of metabolism. ijdvl.com

Fluorination at the C6 and/or C9 positions increases potency. researchgate.netijdvl.com

Esterification at the C17 and C21 hydroxyl positions enhances lipophilicity, thereby improving percutaneous absorption and potency. researchgate.nethmpgloballearningnetwork.com

The rigidity of certain rings within the steroid structure also plays a role in determining biological specificity. Studies have shown a correlation between the conformational mobility of the steroid rings and their biological actions. For glucocorticoid action, the rigidity of the A ring is important, with potent examples like dexamethasone exhibiting a rigid A ring. nih.gov

Conformational Analysis and Ligand-Receptor Fit

The interaction between a corticosteroid and the glucocorticoid receptor (GR) is a highly specific process governed by the three-dimensional shapes of both the ligand and the receptor's binding pocket. The GR ligand-binding domain (LBD) folds into a canonical three-layer sandwich structure, creating a hydrophobic pocket that accommodates the steroid ligand. frontiersin.orgmdpi.com

Upon agonist binding, the LBD undergoes conformational changes, a process that is crucial for receptor activation. frontiersin.orgnih.gov The C-terminal activation function 2 (AF-2) helix is a key indicator of ligand efficacy, as it adopts different conformations depending on the bound agonist. frontiersin.org The flexibility of the steroid molecule itself can also be a determining factor in its activity. While a rigid A ring is associated with potent glucocorticoid activity, the flexibility of other rings may allow the molecule to adopt specific conformations required for receptor activation. nih.gov

The fit between the ligand and the receptor is not a simple lock-and-key mechanism but rather an "induced fit," where the binding of the ligand can cause reorientation of amino acid side chains within the binding pocket to accommodate the steroid. researchgate.net For instance, the bulky agonist cortivazol (B1669445) can be accommodated in the GR's ligand-binding pocket through the reorientation of several amino acid side chains. researchgate.net

The stability of the ligand-receptor complex is enhanced by specific interactions, such as hydrogen bonds between the steroid's functional groups and polar residues in the binding pocket. conicet.gov.ar The C-17 side chain of synthetic glucocorticoids, for example, can increase intramolecular contacts within the LBD, leading to higher affinity and stability of the receptor-ligand complex. nih.gov The D ring of the steroid and its interactions with specific amino acids, such as Tyrosine 735, are also critical for mediating ligand-dependent transactivation. oup.com

Computational Chemistry and 3D-QSAR for Corticosteroid Design

Computational chemistry has become an indispensable tool in modern drug design, enabling the prediction of molecular properties and the rational design of new therapeutic agents. rsc.org Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are particularly valuable in the design of novel corticosteroids. nih.govdrugdesign.org

3D-QSAR is a method that establishes a correlation between the biological activities of a set of compounds and their 3D molecular fields (e.g., steric and electrostatic). drugdesign.org This approach is especially useful when the precise structure of the receptor is unknown. drugdesign.org The first validated application of the Comparative Molecular Field Analysis (CoMFA) method, a prominent 3D-QSAR technique, was in the steroid field, analyzing the binding affinities of steroids to carrier proteins. drugdesign.orgdrugdesign.org These models can predict the binding affinities of new steroid analogues with a good degree of accuracy. drugdesign.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In corticosteroid design, docking is used to predict how a steroid ligand binds to the active site of the glucocorticoid receptor. rsc.orgtandfonline.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. rsc.orgtandfonline.com By simulating the movements of atoms in the complex, MD can assess the stability of the ligand within the binding site and analyze how the receptor's conformation changes upon ligand binding. researchgate.nettandfonline.com This information is crucial for understanding the allosteric regulation and conformational dynamics that govern receptor activation. frontiersin.org The combination of molecular docking and MD simulations allows for the estimation of binding free energies, providing a more accurate prediction of a ligand's affinity for the receptor. rsc.orgresearchgate.net These computational approaches are powerful tools for screening virtual libraries of compounds and for guiding the structural modifications of existing ligands to develop new, more potent, and selective glucocorticoid receptor modulators. nih.govtandfonline.com

Preclinical Pharmacological Research and Disposition of Desonide Pivalate

In Vitro and In Vivo Pharmacodynamic Models

The preclinical evaluation of desonide (B1670306) pivalate (B1233124), a synthetic corticosteroid, relies on a variety of established pharmacodynamic models to characterize its anti-inflammatory activity. These models, spanning from cellular assays to animal studies, are crucial for elucidating the mechanisms of action and confirming the compound's therapeutic potential prior to clinical investigation.

Cellular Assays for Anti-inflammatory Marker Modulation

The anti-inflammatory effects of glucocorticoids like desonide are fundamentally mediated by their interaction with the glucocorticoid receptor (GR), which leads to the modulation of gene expression. In vitro cellular assays are employed to quantify the effect of the compound on the production of key inflammatory mediators. Glucocorticoids are known to suppress the transcription of numerous pro-inflammatory cytokines. bjorl.org This is achieved through mechanisms such as the inhibition of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). tandfonline.com

While specific data on desonide pivalate's activity in these assays is not extensively detailed in publicly available literature, the expected effects can be inferred from the well-documented actions of the glucocorticoid class. For instance, studies on other glucocorticoids, such as budesonide (B1683875), have demonstrated a concentration-dependent inhibition of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in cultured peripheral blood mononuclear cells (PBMCs). clinmedjournals.org Similarly, glucocorticoids are known to suppress a wide array of other cytokines and chemokines involved in the inflammatory cascade. bjorl.org

A screening of FDA-approved drugs identified several glucocorticoids, including the active moiety desonide, for their ability to influence the cellular trafficking of specific proteins, indicating a direct effect on cellular processes. researcher.life

Table 1: Key Inflammatory Markers Modulated by Glucocorticoids in Cellular Assays

Marker General Effect of Glucocorticoids
Pro-inflammatory Cytokines
Tumor Necrosis Factor-alpha (TNF-α) Suppression of expression/release. bjorl.orgclinmedjournals.org
Interleukin-1beta (IL-1β) Suppression of expression/release. clinmedjournals.org
Interleukin-6 (IL-6) Suppression of expression/release. bjorl.orgclinmedjournals.org
Interleukin-8 (IL-8) Reduction in release. researchgate.net
Interferon-gamma (IFN-γ) Suppression of transcription. bjorl.org
Granulocyte-macrophage colony-stimulating factor (GM-CSF) Suppression of transcription. bjorl.org
Enzymes
Inducible Nitric Oxide Synthase (iNOS) Inhibition of activity. nih.gov
Other Mediators
Prostaglandin E2 (PGE2) Inhibition of production. nih.gov

Animal Models for Assessment of Localized Glucocorticoid Activity

To assess the topical anti-inflammatory potency of this compound, various in vivo animal models of cutaneous inflammation are utilized. These models are designed to mimic the pathological features of inflammatory dermatoses.

A standard and widely used model is the croton oil-induced ear edema in mice. nih.gov Croton oil is a potent irritant that, when applied topically, induces a robust inflammatory response characterized by edema (swelling), erythema, and cellular infiltration. nih.gov The efficacy of a topical corticosteroid is quantified by its ability to reduce the magnitude of this swelling compared to a vehicle control. In a study evaluating a gel-cream formulation of desonide, its anti-inflammatory activity was confirmed using the croton oil-induced ear edema model. nih.govresearchgate.net

In addition to measuring edema, the inflammatory response in this model can be further quantified by measuring the activity of myeloperoxidase (MPO) , an enzyme abundant in neutrophils. scielo.brresearchgate.net An increase in MPO activity in the tissue is a biochemical marker for the infiltration of neutrophils, a key event in acute inflammation. nih.govresearchgate.net Studies have shown that topical application of desonide can significantly reduce MPO activity in the inflamed tissue, demonstrating its ability to suppress the cellular component of inflammation. nih.govresearchgate.net

Another relevant model is the arachidonic acid (AA)-induced ear edema in mice. clinmedjournals.orgnih.gov Topical application of arachidonic acid leads to the rapid development of edema due to the synthesis of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. clinmedjournals.org This model is particularly useful for evaluating compounds that interfere with arachidonic acid metabolism and is sensitive to the effects of both steroidal and non-steroidal anti-inflammatory agents. nih.gov

Table 2: Research Findings in the Croton Oil-Induced Mouse Ear Edema Model for Desonide Formulations

Parameter Assessed Finding Reference
Ear Edema A developed desonide gel-cream demonstrated the same biological effect (edema reduction) as a commercial reference formulation. nih.govresearchgate.net
Myeloperoxidase (MPO) Activity The desonide formulation effectively reduced the infiltration of inflammatory cells, as measured by MPO assay. nih.govresearchgate.net

Receptor Binding Kinetics and Ligand Residence Time Studies

The pharmacological activity of this compound is initiated by its binding to the glucocorticoid receptor (GR). The kinetics of this binding—how quickly the drug associates with and dissociates from the receptor—is a critical determinant of its potency and duration of action.

Determination of Association (k_on) and Dissociation (k_off) Rates

The interaction between a ligand and its receptor is governed by the law of mass action, defined by the association rate constant (k_on) and the dissociation rate constant (k_off). excelleratebio.com The k_on describes the rate at which the drug-receptor complex is formed, while the k_off describes the rate at which it breaks apart. excelleratebio.comnih.gov The ratio of these two constants (k_off/k_on) determines the equilibrium dissociation constant (K_d), which is an inverse measure of binding affinity. excelleratebio.com

Correlation of Binding Kinetics with Pharmacological Effects

The kinetics of receptor binding are directly correlated with the resulting pharmacological effect. While high affinity (low K_d) is often a prerequisite for a potent drug, the individual rate constants provide a more dynamic picture of the drug's action in a physiological system. excelleratebio.com

The ligand residence time , which is the reciprocal of the dissociation rate constant (1/k_off), is a particularly important parameter. excelleratebio.com A slow k_off, and therefore a long residence time, means the drug remains bound to its receptor for an extended period. This can lead to a prolonged pharmacological effect, even after the concentration of the free drug in the plasma and surrounding tissue has declined. excelleratebio.com This sustained receptor occupancy is a key feature of drugs designed for long-acting effects. excelleratebio.com

Preclinical Metabolism and Biotransformation Pathways

The metabolism of this compound is a critical aspect of its disposition, influencing its duration of action and elimination from the body. As a pivalate ester, it is anticipated to be a prodrug that undergoes hydrolysis by esterases in the skin and other tissues to release the active moiety, desonide. The subsequent biotransformation of desonide is then of primary interest.

Information in the DrugBank database notes that desonide is a substrate for the Cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.comdrugbank.com The CYP450 family of enzymes, located primarily in the liver, are responsible for Phase I metabolism of a vast number of drugs. wikipedia.org

A comparative in vitro study investigating the biotransformation rates of various glucocorticosteroids in rat and human liver preparations provided specific insights into desonide's metabolism. tandfonline.com The study found that structural alterations significantly impact the rate of biotransformation. Specifically, the substitution of the 16α,17α-hydroxy groups with a symmetric acetal, as is present in desonide, was found to enhance the rate of biotransformation several-fold compared to a compound like 16α-hydroxyprednisolone, particularly in human liver preparations. tandfonline.com This suggests a relatively efficient hepatic metabolism for desonide. The study also noted that these in vitro findings correlate well with available data on the first-pass liver metabolism of the studied glucocorticoids, indicating that such in vitro data can be useful in predicting oral bioavailability. tandfonline.com

An FDA pharmacology review of a desonide foam formulation mentioned a study where peak tissue levels of radioactivity were maximal between 30 minutes and 1 hour after administration in animals, with the highest amount found in the liver. fda.gov This finding is consistent with the liver being the primary site of metabolism for systemically absorbed desonide.

Table 3: Comparative In Vitro Biotransformation of Glucocorticoids in Liver Supernatant

Compound Structural Feature Relative Biotransformation Rate (Compared to Prednisolone) Reference
Prednisolone Base structure 1x tandfonline.com
16α-Hydroxyprednisolone 16α-hydroxy group Decreased tandfonline.com
Desonide Symmetric 16α,17α-acetal Enhanced (several-fold, especially in human liver) tandfonline.com
Budesonide Non-symmetric 16α,17α-acetal Enhanced (several-fold, especially in human liver) tandfonline.com

Identification of Metabolites in Preclinical Systems

The identification of drug metabolites is a crucial aspect of preclinical research to understand a compound's efficacy and safety. nih.gov While detailed public studies specifically identifying the in vivo or in vitro metabolites of this compound in preclinical systems are not extensively available in the provided research, the metabolic fate of corticosteroids as a class is well-established. Drug metabolism typically occurs in two phases: Phase I (biotransformation) and Phase II (conjugation). slideshare.net For corticosteroids, metabolism is a primary route of clearance, with the majority of biotransformation taking place in the liver. nih.govnih.gov

Based on the structure of this compound and the known metabolic pathways for similar corticosteroids, potential metabolic reactions would include:

Hydrolysis: Cleavage of the pivalate ester group at the C-21 position to yield desonide.

Oxidation: Modifications to the steroid skeleton, such as hydroxylation, which is a common Phase I reaction catalyzed by cytochrome P450 enzymes. libretexts.org

Reduction: Reactions affecting the ketone groups or double bonds on the steroid structure.

These reactions convert the parent drug into more polar, water-soluble compounds that can be more easily excreted.

Enzyme Systems Involved in Biotransformation

The biotransformation of drugs is predominantly carried out by enzyme systems located mainly in the liver. nih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govlibretexts.org The synthesis and metabolism of corticosteroids are specifically known to be catalyzed by enzymes from this family. wikipedia.org

The CYP450 system is a family of heme-containing enzymes found largely within the endoplasmic reticulum of liver cells (hepatocytes). nih.govlibretexts.org While specific isozymes responsible for this compound metabolism are not detailed in the available literature, CYP enzymes are the principal system involved in the Phase I metabolism of the vast majority of drugs. nih.gov These enzymes introduce or expose functional groups on the drug molecule, preparing it for subsequent Phase II conjugation reactions, if necessary, and ultimate excretion. slideshare.net Changes in the activity of these enzymatic systems, whether through genetic polymorphism, induction, or inhibition, can significantly alter the pharmacokinetic profile of a drug. nih.govkau.edu.sa

Degradation Pathways and Chemical Stability Studies

Photodegradation Mechanisms and Kinetics under Various Light Conditions

Desonide has demonstrated significant instability when exposed to various light conditions, a process known as photodegradation. wikipedia.org Studies have shown that although its UV absorption spectrum is primarily in the UVC range, the drug is unstable when exposed to UVB and UVA radiation. nih.govresearchgate.net The photodegradation of desonide involves its two primary chromophore groups: the cross-conjugated dienone in ring A and the ketone at the C-20 position. nih.govresearchgate.net Degradation products are often related to modifications in the side chain and in ring A of the steroidal structure. researchgate.net

The kinetics of photodegradation for a desonide lotion exposed to UVA light (352 nm) have been described as following a second-order kinetic model, with a t90% value (the time required for 10% of the drug to degrade) of 1.58 hours under specific experimental conditions. researchgate.netresearchgate.net The presence of certain excipients, such as parabens, may accelerate the photodegradation process. nih.gov

Light ConditionObservationKinetic ModelReference
UVA (352 nm)Unstable; t90% of 1.58 hours for a lotion formulation.Second-order researchgate.net, researchgate.net
UVBUnstable.Not Specified nih.gov, researchgate.net
UVC (254 nm)Unstable; degradation is accelerated.Not Specified nih.gov

Hydrolytic and Oxidative Degradation Product Characterization

Forced degradation studies are essential for identifying potential degradation products that might form during a product's shelf life. Desonide has been subjected to degradation under hydrolytic (acidic and alkaline), oxidative, and other stress conditions. researchgate.netajrconline.org

Under oxidative stress, such as exposure to hydrogen peroxide, the major degradation product of desonide in an ointment formulation was identified as the C-17-carboxylic acid. nih.gov This product results from the oxidative cleavage of the alpha-ketol group of the desonide molecule. nih.gov Studies have shown significant degradation under various conditions, highlighting the molecule's susceptibility to both hydrolysis and oxidation. ajrconline.org

ConditionReagent/MethodDegradation (%)Identified ProductReference
Acid Hydrolysis2N HCl, refluxed at 60°C for 30 min14.54%Not Specified ajrconline.org
Alkali Hydrolysis2N NaOH, refluxed at 60°C for 30 min10.33%Not Specified ajrconline.org
Oxidation20% H₂O₂, refluxed at 60°C for 30 min7.14%C-17-carboxylic acid nih.gov, ajrconline.org
Dry Heat105°C for 6 hours5.92%Not Specified ajrconline.org
PhotolyticUV light for 7 days8.12%Not Specified ajrconline.org

Formulation Strategies for Enhanced Chemical Stability (e.g., use of antioxidants, UV filters)

Given the inherent instability of desonide, particularly its sensitivity to light, various formulation strategies have been investigated to enhance its chemical stability. These strategies aim to protect the active ingredient from degradation, thereby ensuring the product's quality and efficacy throughout its shelf life. nih.govmdpi.com

Interestingly, studies investigating the use of common antioxidants such as ascorbic acid, butylhydroxyanisole (B42155) (BHA), butylhydroxytoluene (B512018) (BHT), and α-tocopherol found them to be ineffective at preventing the photolysis of desonide. nih.gov However, the incorporation of a UV filter has proven to be a highly effective strategy. The addition of benzophenone-3 (BP-3), a UV filter that absorbs both UVA and UVB radiation, significantly enhanced the photostability of desonide in a hair solution. nih.govresearchgate.net In a formulation containing 0.3% BP-3, approximately 98% of the desonide remained after 15 hours of direct exposure to UVA radiation. nih.gov

Another approach involves modifying the preservative system. Replacing preservatives like methylparaben and propylparaben, which may accelerate photodegradation, with alternatives such as benzyl (B1604629) carbinol, phenmethylol, 2-phenoxetol, or sorbic acid has been shown to improve the photostability of desonide preparations. nih.govgoogle.com

StrategyAgent(s)ConcentrationOutcomeReference
Antioxidant AdditionAscorbic acid, BHA, BHT, α-tocopherolNot SpecifiedNot effective in preventing photolysis. nih.gov
UV Filter AdditionBenzophenone-3 (BP-3)0.30%Enhanced photostability; ~98% of drug remained after 15h of UVA exposure. nih.gov, researchgate.net
Preservative ReplacementBenzyl carbinol, Phenmethylol, 2-Phenoxetol, Sorbic acid0.1% - 2.0%Improved photostability compared to paraben-containing formulations. google.com

Advanced Analytical Methodologies for Desonide Pivalate Characterization

High-Resolution Chromatographic Techniques

Chromatographic techniques are central to the analytical workflow for Desonide (B1670306) Pivalate (B1233124), enabling the separation of the primary compound from impurities and degradation products. High-performance liquid chromatography (HPLC) and its advanced iterations are particularly crucial for both quantitative analysis and stability assessment.

Development of Stability-Indicating High-Performance Liquid Chromatography (HPLC) Methods

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. saudijournals.com For Desonide Pivalate, reversed-phase HPLC (RP-HPLC) methods have been developed to provide specific quantification of the drug in the presence of its degradation products, process impurities, and formulation excipients. nih.gov

The development of such a method involves subjecting the drug to stress conditions like acid, base, oxidation, heat, and light to force degradation. saudijournals.comresearchgate.net The goal is to develop a method where the degradation products are well-resolved from the main Desonide peak. researchgate.net One developed RP-HPLC method for Desonide utilizes a C18 column with a mobile phase composed of potassium dihydrogen phosphate (B84403) buffer (pH 4.8) and acetonitrile (B52724) in a 45:55 v/v ratio. Detection is typically carried out using a UV-Visible detector at a wavelength of 240 nm. The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. nih.gov

Table 1: Example of HPLC Method Parameters for Desonide Analysis

ParameterConditionReference
InstrumentationWaters Alliance HPLC system with UV-Visible detector
ColumnAltima C18 (100 x 4.6 mm, 5µm)
Mobile PhasePotassium dihydrogen phosphate buffer (pH 4.8) and Acetonitrile (45:55 v/v)
Flow Rate1 ml/min
Detection Wavelength240 nm
Retention Time3.555 min
Linearity Range2.5-15 µg/ml
Limit of Detection (LOD)0.040 µg/ml
Limit of Quantification (LOQ)0.121 µg/ml

Application of Ultra-High-Performance Liquid Chromatography (U-HPLC) and High-Performance Thin Layer Chromatography (HPTLC) for Quantification

Ultra-High-Performance Liquid Chromatography (U-HPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). nih.gov This results in higher resolution, greater sensitivity, and significantly shorter analysis times. nih.govbenthamscience.com U-HPLC methods have been developed for the quantification of Desonide in various formulations. benthamscience.com These methods demonstrate excellent linearity over a specified concentration range and low limits of detection and quantification. benthamscience.com A novel U-HPLC method for Desonide established linearity from 0.5 to 40 μg/ml, with a regression coefficient (r²) of 0.9996. benthamscience.com The enhanced speed and efficiency of U-HPLC make it highly suitable for high-throughput analysis in quality control settings. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the quantification of Desonide. A stability-indicating HPTLC method was developed using pre-coated silica (B1680970) gel 60 F254 aluminum plates as the stationary phase and a mixture of ethyl acetate (B1210297), n-hexane, and glacial acetic acid (7:3:0.1, v/v/v) as the mobile phase. researchgate.net Densitometric scanning is performed at a specific wavelength (e.g., 253 nm) to quantify the compound. researchgate.net The method was validated according to ICH guidelines and proved to be repeatable, selective, and accurate for estimating Desonide content. researchgate.net Forced degradation studies showed that degradation products were well-resolved from the Desonide band, confirming the method's stability-indicating nature. researchgate.net

Table 2: HPTLC Method Parameters for Desonide Quantification

ParameterConditionReference
Stationary PhasePre-coated HPTLC aluminum plates with silica gel 60 F254 researchgate.net
Mobile PhaseEthyl acetate : n-hexane : glacial acetic acid (7:3:0.1, v/v/v) researchgate.net
Detection Wavelength253 nm researchgate.net
Retention Factor (Rf)0.48 ± 0.02 researchgate.net
Linearity Range200–1200 ng/band researchgate.net
Correlation Coefficient (r²)0.9980 researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Degradation Product Identification

Impurity profiling is a critical aspect of drug development and quality control, aiming to detect, identify, and quantify impurities in pharmaceutical substances. iajps.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool for this purpose. iajps.comslideshare.net This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. iajps.com

While a stability-indicating HPLC-UV method can separate degradation products, it cannot identify them. LC-MS/MS is employed to elucidate the structures of these unknown impurities and degradation products formed during stability studies. dphen1.com The process involves separating the components of a stressed sample using LC. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). enovatia.com By inducing fragmentation of the parent ions and analyzing the resulting fragment ions (MS/MS), detailed structural information can be obtained, allowing for the definitive identification of degradation products. enovatia.com This information is vital for understanding degradation pathways and ensuring the safety of the drug product. slideshare.net

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide orthogonal data to chromatography, focusing on the interaction of electromagnetic radiation with the analyte to yield information about its structure and quantity.

UV-Visible Spectrophotometry in Quantitative Analysis

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique frequently used for the quantitative analysis of pharmaceuticals. iajps.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com

For the quantitative analysis of this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The λmax is a characteristic value for a compound under specific solvent conditions. iajps.com In the context of HPLC, UV-Visible detectors are commonly used for quantification, with the detection wavelength set at or near the λmax of the analyte to ensure maximum sensitivity. For Desonide, a detection wavelength of 240 nm has been shown to be effective. The technique's simplicity and robustness make it a cornerstone of routine quality control assays.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of this compound and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including APIs like this compound and their metabolites. researchgate.netunl.edu It provides detailed information about the chemical environment of individual atoms (specifically nuclei with non-zero spin, such as ¹H and ¹³C) within a molecule. ukm.my

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information on the types and number of protons and carbons present. ukm.my Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. ukm.myhyphadiscovery.com

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecular structure. hyphadiscovery.com

HSQC spectra correlate directly bonded proton and carbon atoms. hyphadiscovery.com

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton. hyphadiscovery.com

In the context of this compound, NMR is used to unequivocally confirm its chemical structure. Furthermore, when studying drug metabolism, NMR is invaluable for identifying the structure of metabolites. unl.edu Metabolites are often isolated via chromatography and then subjected to NMR analysis. Because mass spectrometry can sometimes lead to incorrect structural assignments, NMR provides definitive identification, which is critical for understanding biotransformation pathways and ensuring drug safety. hyphadiscovery.com

Chemometric Approaches in Analytical Method Development and Validation

Chemometrics, the application of statistical and mathematical methods to chemical data, has become an indispensable tool in the development and validation of analytical methodologies for pharmaceutical compounds like this compound. researchgate.net These approaches facilitate a more systematic and efficient optimization of analytical methods, moving away from the traditional one-factor-at-a-time (OFAT) approach. By simultaneously varying multiple factors, chemometrics allows for a comprehensive understanding of the interplay between different experimental variables, leading to the development of robust and optimized analytical procedures. scirp.orgmdpi.com

In the context of this compound characterization, chemometric strategies are particularly valuable for optimizing chromatographic separations, which are essential for resolving the active pharmaceutical ingredient (API) from its impurities and degradation products. google.com The use of experimental design and multivariate data analysis can significantly reduce the number of experiments required, saving time and resources while providing a deeper insight into the method's performance. researchgate.netdphen1.com

Design of Experiments (DoE) for Method Optimization

Design of Experiments (DoE) is a powerful statistical tool that enables a structured and efficient approach to method optimization. google.comscielo.br By systematically planning experiments, DoE allows for the identification of the most influential factors affecting an analytical method and the determination of their optimal levels. nih.gov For the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound, a multi-stage DoE strategy can be employed, often starting with a screening design to identify critical parameters, followed by an optimization design to fine-tune those parameters. researchgate.net

A screening phase, often utilizing a fractional factorial design, can be used to evaluate a larger number of variables that could potentially influence the chromatographic separation. researchgate.net For instance, in the development of an HPLC method for a cream formulation containing Desonide, variables such as the type of organic solvent, the pH of the aqueous phase, the brand of the chromatographic column, and the column temperature could be initially screened.

Table 1: Example of a Fractional Factorial Design for Screening of Chromatographic Variables for this compound Analysis

FactorLevel 1 (-)Level 2 (+)
A: Organic Solvent AcetonitrileMethanol (B129727)
B: pH of Mobile Phase 3.05.0
C: Column Temperature (°C) 2535
D: Flow Rate (mL/min) 1.01.2

Following the identification of the most significant factors from the screening phase, an optimization design, such as a central composite design (CCD), is employed to build a mathematical model that describes the relationship between the significant factors and the desired responses. researchgate.net In the case of this compound analysis, the critical responses would typically be the resolution between Desonide and its key impurities, the peak tailing factor, and the analysis run time. The CCD allows for the exploration of quadratic relationships between the factors and responses, enabling the identification of the optimal experimental conditions. scielo.br

Table 2: Factors and Levels for a Central Composite Design for Optimization of this compound HPLC Method

FactorLow Level (-1)Center Level (0)High Level (+1)
pH of Mobile Phase 4.55.05.5
Organic Solvent Content (%) 455055

By analyzing the data from the CCD, response surfaces can be generated to visualize the impact of the factors on the chromatographic responses. This allows for the definition of a "design space," a multidimensional region where the method is expected to consistently meet its quality criteria.

Multivariate Data Analysis in Chromatographic Separation and Data Interpretation

Multivariate data analysis techniques are employed to interpret the complex datasets generated during chromatographic analysis, especially when dealing with multiple components or when optimizing for multiple performance characteristics simultaneously. researchgate.net Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are particularly useful in the context of this compound analysis. researchgate.netnih.gov

PCA can be used to reduce the dimensionality of the data and identify patterns and relationships between samples or experimental runs. researchgate.net For example, in a forced degradation study of this compound, PCA could be applied to the chromatographic data to distinguish between different degradation pathways under various stress conditions (e.g., acid, base, oxidation).

Partial Least Squares (PLS) regression is a powerful tool for building predictive models, even when the number of variables is large and there is a high degree of correlation between them. mdpi.com In the development of an analytical method for this compound, PLS was tested to optimize the chromatographic run time. researchgate.net By building a model that relates the full chromatographic profile at different time points to the concentration of Desonide and its impurities, it was possible to significantly reduce the analysis time without compromising the precision of the results. researchgate.net This approach proved to be superior in terms of precision compared to other multivariate techniques like multivariate curve resolution. researchgate.net

The application of these multivariate data analysis methods allows for a more comprehensive interpretation of chromatographic data, leading to a better understanding of the separation process and the development of more efficient and robust analytical methods for the characterization of this compound. researchgate.netresearchgate.net

Innovative Drug Delivery Systems and Formulation Science for Desonide Pivalate

Nanotechnology-Based Drug Delivery Platforms

Nanotechnology utilizes materials and systems at the nanoscale (typically 1-100 nm) to achieve unique physicochemical properties. mdpi.commdpi.com For dermatological applications, nanoparticle-based systems can improve the solubility of poorly soluble drugs, protect the drug from degradation, facilitate passage through the skin's formidable stratum corneum barrier, and allow for sustained drug release. mdpi.comresearchgate.net

Polymeric and lipid-based nanoparticles have emerged as versatile carriers for topical drug delivery. Polymeric nanoparticles can be formulated as nanospheres, where the drug is dispersed throughout a polymer matrix, or nanocapsules, which feature a core-shell structure with the drug typically contained in a core surrounded by a polymeric membrane. nih.gov These systems are often fabricated from biocompatible and biodegradable polymers, which allows for a controlled and sustained release of the encapsulated drug. researchgate.net

Lipidic nanoparticles, on the other hand, offer high biocompatibility. A hybrid approach, known as Polymeric-Lipid Hybrid Nanoparticles (PLNs), combines the strengths of both systems. PLNs typically consist of a polymeric core that controls drug release and a lipid shell that enhances biocompatibility and drug loading. nih.govresearchgate.net This core-shell architecture provides structural integrity, storage stability, and controlled release capabilities. nih.gov

Research into desonide-loaded nanocapsules has demonstrated the feasibility of encapsulating the drug within polymeric carriers. One study involved the development of desonide-loaded nanocapsule suspensions using Eudragit S100® and Eudragit L100® polymers, as well as lipid-core nanocapsules. researchgate.net These formulations, prepared by interfacial deposition of a preformed polymer, yielded nanoparticles with desirable characteristics for topical application, including a particle size range of 161–202 nm and a narrow size distribution (polydispersity index < 0.20). researchgate.net

Table 1: Characteristics of Desonide-Loaded Nanocapsule Formulations

Formulation Type Polymer/Lipid Used Particle Size (nm) Polydispersity Index (PDI) Zeta Potential
Polymeric Nanocapsules Eudragit S100® / Eudragit L100® 161 - 202 < 0.20 Negative
Lipid-Core Nanocapsules Not specified 161 - 202 < 0.20 Negative

Data sourced from a study on the development and physicochemical characterization of desonide-loaded nanocapsule suspensions. researchgate.net

The use of stabilizing lipids such as cetyl alcohol, stearic acid, and lauric acid can be crucial in optimizing the encapsulation and release kinetics of drugs from polymeric nanoparticles. nih.govmdpi.com These lipids can influence the nanoparticle matrix, affecting drug release and skin permeation profiles. nih.gov

Nanoemulgels are an advanced delivery system that combines a nanoemulsion with a hydrogel base. This platform is particularly advantageous for delivering hydrophobic drugs like desonide (B1670306), which suffer from poor water solubility. nih.gov The nanoemulsion component consists of fine oil-in-water or water-in-oil droplets, typically with a size below 100 nm, which enhances drug solubilization and permeation. nih.govresearchgate.net The gel matrix provides a favorable consistency for topical application and can help in prolonging the drug's release. researchgate.net

A study focused on developing a desonide nanoemulgel used a Carbopol 980-based gel containing a desonide (0.05% w/w) nanoemulsion prepared via high-pressure homogenization. nih.gov This system was designed to have a small particle size, high encapsulation efficiency, and good thermodynamic stability. nih.govresearchgate.net The research demonstrated that the nanoemulgel system significantly improved the transdermal delivery of desonide compared to conventional formulations. nih.gov

The in vitro release profile of the desonide nanoemulgel (NE-gel) was found to follow the Higuchi release model, indicating a sustained release mechanism. nih.gov This prolonged release can allow for a reduced frequency of administration. nih.govresearchgate.net Furthermore, skin permeation and retention studies showed superior performance for the nanoemulsion and nanoemulgel formulations compared to commercially available gel and cream products. nih.gov

Table 2: Comparative In Vitro Skin Permeation and Retention of Desonide Formulations

Formulation Cumulative Permeation (12h, µg/cm²) Skin Drug Retention
Desonide Nanoemulsion (DES-NE) 63.13 ± 2.78 Significantly higher than commercial formulations
Desonide Nanoemulgel (DES NE-gel) 42.53 ± 2.06 Significantly higher than commercial formulations
Commercial Gel (CA-gel) 30.65 ± 1.25 -
Commercial Cream (CA-cream) 15.21 ± 0.97 -

Data from a study on nanoemulgel for improved topical delivery of desonide. nih.gov

The results indicate that the nanoemulgel acts as a promising carrier, potentially by influencing skin condition to facilitate drug penetration. nih.gov The nanoemulsion gel may serve as a drug reservoir, first releasing the drug from the inner phase to the outer phase and then delivering it to the skin. researchgate.net

Hydrogel and Microemulsion-Based Formulations

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water while maintaining their structure. Their high water content makes them biocompatible and provides a hydrating and cooling effect on the skin, which is beneficial in inflammatory skin conditions. mdpi.com For topical drug delivery, hydrogels can be formulated to have desirable rheological properties, spreadability, and occlusivity. mdpi.com

Desonide has been successfully formulated as a hydrogel (0.05%). nih.gov This vehicle has been shown to improve skin moisturization and reduce transepidermal water loss, which helps in restoring the integrity of the epidermal barrier—a key factor in managing atopic dermatitis. nih.gov The efficacy of desonide hydrogel 0.05% has been found to be comparable to that of desonide ointment 0.05%, a standard for treating mild-to-moderate atopic dermatitis, while offering superior cosmetic properties like better absorbability and less greasiness. nih.gov

To further enhance drug delivery, nanoparticles can be incorporated into hydrogel bases. mdpi.com This approach combines the benefits of nanoparticles (e.g., controlled release, enhanced penetration) with the favorable application properties of hydrogels, which can improve the retention of the formulation at the site of application. mdpi.com Gelling agents like methylcellulose or Pluronic F127 are commonly used to create these hydrogel systems. mdpi.com

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, surfactant, and a co-surfactant. With droplet sizes typically in the range of 10-100 nm, they offer a large interfacial area that can enhance the solubility and skin permeation of poorly soluble drugs. meddocsonline.org

A microemulsion-based gel system has been developed for desonide to improve its efficacy in treating atopic dermatitis. meddocsonline.org The microemulsion was formulated and subsequently incorporated into a hydrogel to improve its retention on the skin. meddocsonline.org The components of the microemulsion were carefully selected, with ethyl oleate as the oil phase, Tween 80 as the surfactant, and propylene glycol as the co-surfactant. meddocsonline.org This system aimed to enhance drug delivery to the viable epidermis and dermis, where the inflammation occurs. meddocsonline.org The final microemulsion gel (MG) was prepared by dispersing Carbopol 940 into the optimized microemulsion, followed by neutralization with triethanolamine. meddocsonline.org Such nanocarrier-based systems are researched for their potential to improve drug permeation and enable targeted delivery. meddocsonline.org

Strategies for Modulating Drug Permeation and Retention in Biological Barriers

The primary barrier to topical drug delivery is the stratum corneum (SC), the outermost layer of the skin. Various strategies are employed to reversibly overcome this barrier and enhance the permeation and retention of drugs like desonide pivalate (B1233124).

Chemical Permeation Enhancers: These are compounds that interact with the components of the stratum corneum to reduce its barrier function. Their mechanisms include disrupting the highly ordered lipid structure of the SC, interacting with intracellular proteins, or improving the partitioning of the drug into the skin. latticescipub.com Alcohols and glycols, such as ethanol and propylene glycol, are common examples that can increase a drug's solubility within the SC. nih.gov

Occlusion: This physical strategy involves covering the application site with an impermeable film or dressing. Occlusion hydrates the stratum corneum by preventing transepidermal water loss. nih.gov This increased hydration swells the corneocytes and can significantly enhance the percutaneous absorption of many topically applied drugs. nih.govnih.gov

Vehicle-Drug Interactions: The formulation vehicle plays a critical role in drug delivery. The thermodynamic activity of a drug in its vehicle is a primary driver for its partitioning into the skin. nih.gov Advanced formulations like microemulsions and nanoemulsions enhance permeation not only by solubilizing the drug but also because their components (surfactants, co-solvents) can act as permeation enhancers themselves. meddocsonline.org

Ion Pairing: This technique is suitable for ionizable drugs. By adding a counter-ion to the formulation, a neutral ion-pair is formed. This neutral complex has different partitioning characteristics and can more easily penetrate the lipophilic stratum corneum. nih.gov

By integrating these strategies, formulations for desonide pivalate can be designed to overcome the skin barrier, ensuring that an effective concentration of the drug reaches the target dermal layers for optimal therapeutic action.

Vehicle Effects on Topical Drug Distribution and Pharmacological Action

The vehicle in a topical formulation is not merely an inert carrier; it plays a crucial role in the stability, solubility, and release of the active drug, thereby influencing its percutaneous absorption and pharmacological action. nih.gov The composition and type of vehicle (e.g., ointment, cream, gel, lotion, foam) can significantly alter the bioavailability of the same concentration of a corticosteroid. whiterose.ac.uk For instance, the occlusive nature of ointments can enhance skin hydration and drug penetration compared to less occlusive bases like creams or lotions. whiterose.ac.uk

The metamorphosis of a vehicle upon application is a critical factor. As volatile components like water or alcohol evaporate, the concentration of the drug in the remaining film on the skin surface increases, which can create a supersaturated state that enhances the thermodynamic activity of the drug, driving it into the stratum corneum. whiterose.ac.uk This secondary formulation is key to the partitioning of the drug from the vehicle into the skin. whiterose.ac.uk

Innovative vehicle systems, such as microemulsions and nanoemulsions, have been developed to improve the delivery of poorly soluble drugs like desonide. A study on a desonide-loaded microemulsion-based gel demonstrated significantly enhanced drug retention in the skin. The microemulsion gel showed a three-fold increase in drug retention within rat skin compared to a conventional commercial formulation. meddocsonline.org Such advanced vehicles can improve drug solubilization and permeation through the skin barrier, potentially leading to enhanced therapeutic effect. nih.gov

Research comparing different formulations of desonide has provided quantitative insights into the impact of the vehicle. Ex vivo studies using rat skin have measured the flux and drug deposition from various formulations, demonstrating the superior performance of microemulsion-based systems. meddocsonline.org

Table 1: Ex Vivo Skin Permeation and Deposition of Desonide from Different Formulations

FormulationFlux (µg/cm²/h)Drug Deposited (µg)
Marketed Gel (MG)1.272 ± 0.4181.1 ± 1.5
Microemulsion (ME)1.514 ± 0.6142.4 ± 2.6

Data sourced from a study on Desonide formulations, showing comparative permeation (flux) and skin retention (drug deposited) across rat skin. meddocsonline.org

Prodrug Approaches for Optimized Skin Delivery

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This strategy can be employed to overcome undesirable properties of the parent drug, such as poor solubility or limited skin permeability. nih.govresearchgate.net For topical delivery, prodrugs can be designed to have optimal physicochemical properties for partitioning through the stratum corneum. nih.gov

Historically, topical delivery models focused primarily on lipid solubility as the key determinant of skin penetration. However, more recent research has demonstrated that aqueous solubility is nearly as important. nih.govresearchgate.net For homologous series of prodrugs, it has been observed that more water-soluble derivatives often provide a greater enhancement in topical delivery compared to more lipophilic ones. This is because the drug must partition sequentially through the lipophilic and hydrophilic domains of the skin. nih.govnih.gov

While the prodrug approach is a well-established strategy in dermatology to enhance the delivery of various active ingredients, specific research on the development of this compound prodrugs is not widely available in published literature. The general principle would involve chemically modifying the this compound molecule, for example, by adding a hydrophilic promoiety, to create a new compound with an improved solubility profile that is better suited for skin permeation. Once the prodrug crosses the stratum corneum, it would ideally be cleaved by cutaneous enzymes to release the active this compound at the target site.

In Vitro Release and Permeation Methodologies

Franz Diffusion Cell Studies for Release Kinetics

In Vitro Release Testing (IVRT) is a critical tool for characterizing the performance of topical semi-solid dosage forms. The Franz diffusion cell is the most common apparatus used for these studies. dissolutiontech.com This system consists of a donor chamber, where the topical product is applied, and a receptor chamber, separated by a membrane. dissolutiontech.com The receptor chamber is filled with a fluid (receptor medium) that is maintained at a constant temperature, typically 32°C to mimic skin surface temperature, and is continuously stirred to ensure sink conditions. nih.gov Samples are withdrawn from the receptor fluid at predetermined time intervals to quantify the amount of drug that has been released from the formulation and has permeated through the membrane. researchgate.net

The rate of drug release is a critical quality attribute of the formulation. Studies on desonide-containing products have utilized Franz cells to establish key IVRT parameters. In one such study aiming to develop a reliable IVRT method for desonide cream, a Nylon membrane was used with a receptor medium composed of 0.9% NaCl and Methanol (B129727) (70:30 v/v). researchgate.net Rheological analysis in another study demonstrated that a desonide gel formulation had a mean release rate of 380.42 ± 3.05 µg/cm²/h^0.5. researchgate.net These kinetic data are essential for ensuring product consistency and for comparing different formulations during development.

Table 2: Example of IVRT Parameters for a Desonide Formulation using Franz Diffusion Cells

ParameterSpecification
ApparatusFranz Diffusion Cell
MembraneNylon
Receptor Medium0.9% NaCl : Methanol (70:30 v/v)
Temperature32°C ± 0.5°C
Stirring Rate400 rpm
Mean Release Rate (Gel)380.42 ± 3.05 µg/cm²/h0.5

Data compiled from studies developing and utilizing IVRT methods for Desonide formulations. meddocsonline.orgresearchgate.net

Membrane Characterization and Selection for Permeation Assays

The choice of membrane is one of the most critical variables in an in vitro permeation study, as it is intended to mimic the barrier function of the stratum corneum. nih.gov Membranes can be broadly categorized as biological or synthetic.

Biological Membranes: Excised human skin is considered the "gold standard" for permeation studies due to its direct relevance. mdpi.com However, its availability is limited and variability is high. Therefore, animal skins, such as porcine (pig) or rodent skin, are often used as surrogates. Porcine skin is frequently chosen because its anatomical and physiological properties are similar to human skin. researchgate.net

Synthetic Membranes: To overcome the limitations of biological membranes, various synthetic membranes have been developed. These offer better reproducibility and availability. dissolutiontech.com They are made from polymers such as cellulose acetate (B1210297), regenerated cellulose, polysulfone, polypropylene, and polytetrafluoroethylene. dissolutiontech.comnih.gov The selection of a synthetic membrane is not trivial; it must be inert and not bind the drug, and its diffusion characteristics should be appropriate for the formulation being tested. nih.gov For example, a study on the topical corticosteroid mometasone furoate found that a cellulose acetate membrane generally showed superior diffusion properties compared to other synthetic options for various semi-solid dosage forms. nih.gov Another specialized synthetic membrane, Strat-M®, is designed to mimic the multiple layers of human skin and is used for transdermal diffusion studies. google.com The choice of membrane can significantly impact the measured release rate and must be carefully validated for each specific drug and formulation type. nih.gov

Table 3: Comparison of Membrane Types for In Vitro Permeation Assays

Membrane TypeCategoryAdvantagesDisadvantagesExamples of Use for Corticosteroids
Human SkinBiologicalGold standard; most relevant to in vivo performanceLimited availability, high variability, ethical considerationsHuman skin used for diclofenac permeation studies mdpi.com
Porcine SkinBiologicalSimilar to human skin, more availableVariability, ethical considerationsPorcine skin is a recognized animal model researchgate.net
Rodent SkinBiologicalWidely available for researchMore permeable than human skin, less predictiveRat skin used for Desonide permeation study meddocsonline.org
Cellulose AcetateSyntheticGood reproducibility, inert, commercially availableDoes not mimic complex skin structureShowed superior diffusion for mometasone furoate nih.gov
NylonSyntheticGood reproducibility, commercially availableMay not be suitable for all formulationsUsed for IVRT of Desonide cream researchgate.net
Strat-M®SyntheticDesigned to mimic human skin layers, reproducibleHigher cost, may not be suitable for all moleculesUsed for in-vitro release tests of various drugs google.com

Q & A

Q. What analytical methods are recommended for characterizing Desonide pivalate in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying this compound due to its specificity and sensitivity. Stability-indicating methods, such as those validated under International Council for Harmonisation (ICH) guidelines, are critical for assessing degradation products. For example, a study demonstrated HPLC quantification of Desonide in hair solutions with 98% recovery under UVA exposure when stabilized with benzophenone-3 (BP-3) .

Q. What factors influence the percutaneous absorption of this compound in topical formulations?

Absorption depends on vehicle composition (e.g., cream vs. ointment), skin integrity, and application area. Occlusive dressings enhance systemic absorption, necessitating monitoring for hypothalamic-pituitary-adrenal (HPA) axis suppression. Pharmacokinetic studies using Franz diffusion cells have shown that formulations with lipophilic bases increase drug retention in the stratum corneum .

Q. How can researchers address photostability challenges in this compound formulations?

Incorporating UV filters like benzophenone-3 (BP-3) at 0.3% concentration significantly improves photostability under UVA/UVC exposure. Antioxidants (e.g., ascorbic acid) alone are ineffective, but BP-3 reduces photodegradation to <2% after 15 hours of UVA exposure .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the efficacy of this compound in inflammatory dermatoses?

Randomized controlled trials (RCTs) using the Physician’s Global Assessment (PGA) scale and histopathological scoring (e.g., epidermal thickness reduction) are standard. A meta-analysis of 12 RCTs revealed that this compound achieves 70–85% efficacy in moderate eczema, comparable to betamethasone valerate but with fewer adverse effects (p<0.05) .

Q. How can contradictory data on this compound’s systemic absorption be resolved methodologically?

Contradictions arise from varying study designs (e.g., occlusive vs. non-occlusive application). A systematic review using the PICOT framework (Population: adults with psoriasis; Intervention: this compound ointment; Comparison: non-occlusive application; Outcome: serum cortisol levels; Time: 14 days) identified occlusive use as the primary risk factor for HPA suppression (OR: 3.2, 95% CI: 1.8–5.6) .

Q. What advanced statistical models are suitable for analyzing this compound’s stability data?

Accelerated stability studies (40°C/75% RH) fitted to Arrhenius equations predict shelf-life, while ANOVA with Tukey’s post-hoc test evaluates differences between formulations. For photostability, first-order kinetics model degradation rates (R² >0.95 in BP-3-containing formulations) .

Methodological Frameworks

How to formulate a PICOT research question for this compound’s comparative efficacy?

  • P : Patients with moderate atopic dermatitis
  • I : this compound 0.05% cream
  • C : Hydrocortisone 1% cream
  • O : Reduction in Eczema Area and Severity Index (EASI) score
  • T : 28 days This structure ensures feasibility and relevance, aligning with ethical guidelines for topical corticosteroid trials .

Q. What ethical considerations are critical in human trials involving this compound?

Protocols must address risks of prolonged use (e.g., skin atrophy) and systemic absorption. Institutional review boards (IRBs) require serum cortisol monitoring in studies exceeding 14 days, particularly in pediatric populations .

Emerging Research Trends

Q. How can computational modeling enhance this compound’s formulation development?

Molecular dynamics simulations predict drug-solvent interactions, optimizing vehicle compatibility. Recent studies using COSMO-RS models identified propylene glycol as a superior penetration enhancer for this compound (log P = 3.2) .

Q. What novel stabilizers beyond BP-3 are being explored for this compound?

Nanoencapsulation with lipid-based carriers (e.g., solid lipid nanoparticles) improves photostability and reduces irritation. In vitro studies show a 40% reduction in transepidermal water loss compared to traditional creams (p<0.01) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.